Cas no 929203-04-3 (4-(3-pyridinyl)phenylboronic acid pinacol ester)

4-(3-피리디닐)페닐보론산 피나콜 에스터는 유기 합성에서 널리 사용되는 보론酸 에스터 유도체입니다. 이 화합물은 피리딘 고리와 페닐 보론酸 그룹이 결합된 구조로, Suzuki-Miyaura 커플링 반응과 같은 교차 결합 반응에서 중요한 중간체 역할을 합니다. 높은 반응성과 우수한 안정성을 가지며, 다양한 반응 조건에서도 분해되지 않아 합성 효율을 크게 향상시킵니다. 특히, 피나콜 에스터 기는 보론酸의 보호 그룹으로 작용하여 저장 및 취급이 용이합니다. 이 화합물은 의약품 및 고분자 물질 합성에 유용하게 적용될 수 있습니다.
4-(3-pyridinyl)phenylboronic acid pinacol ester structure
929203-04-3 structure
상품 이름:4-(3-pyridinyl)phenylboronic acid pinacol ester
CAS 번호:929203-04-3
MF:C17H20BNO2
메가와트:281.157204627991
MDL:MFCD11973623
CID:69543
PubChem ID:57345859

4-(3-pyridinyl)phenylboronic acid pinacol ester 화학적 및 물리적 성질

이름 및 식별자

    • 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
    • 3-(4-Phenylboronic acid pinacol ester)pyridine
    • 1-(3-Pyridyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
    • 4-(3-Pyridinyl)phenylboronic acid pinacol ester
    • 4-BIPHENYLCARBOXYLIC ACID
    • Pyridine, 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
    • 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
    • AMBA00086
    • BCP22839
    • AM85972
    • BCP9000140
    • OR360136
    • ST24103
    • 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)
    • (4-(PYRIDIN-3-YL)PHENYL)BORONIC ACID PINACOL ESTER
    • SY108382
    • SCHEMBL13584589
    • 929203-04-3
    • DTXSID20720990
    • AKOS015919542
    • CS-W021761
    • DS-1669
    • MFCD11973623
    • 3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyridine
    • 4-(3-pyridinyl)phenylboronic acid pinacol ester
    • MDL: MFCD11973623
    • 인치: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-7-13(8-10-15)14-6-5-11-19-12-14/h5-12H,1-4H3
    • InChIKey: MMHFCEWVMQXVEV-UHFFFAOYSA-N
    • 미소: N1C=C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)C=CC=1

계산된 속성

  • 정밀분자량: 281.15900
  • 동위원소 질량: 281.1587090 g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 21
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 348
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 31.4
  • 분자량: 281.2

실험적 성질

  • 밀도: 1.09
  • PSA: 31.35000
  • LogP: 3.04780

4-(3-pyridinyl)phenylboronic acid pinacol ester 보안 정보

4-(3-pyridinyl)phenylboronic acid pinacol ester 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

    중국 세관 번호:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

4-(3-pyridinyl)phenylboronic acid pinacol ester 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0590-1G
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 95%
1g
¥ 382.00 2023-04-12
TRC
P069550-250mg
4-(3-Pyridinyl)phenylboronic acid pinacol ester
929203-04-3
250mg
$ 795.00 2022-06-03
ChemScence
CS-W021761-1g
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
929203-04-3
1g
$40.0 2022-04-26
abcr
AB437621-5 g
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, 95%; .
929203-04-3 95%
5g
€259.20 2023-04-23
abcr
AB437621-25g
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, 95%; .
929203-04-3 95%
25g
€576.60 2025-02-22
Chemenu
CM137021-25g
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
929203-04-3 95%+
25g
$576 2023-02-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IW232-1g
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 97%
1g
243.0CNY 2021-08-04
ChemScence
CS-W021761-25g
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
929203-04-3
25g
$552.0 2022-04-26
Chemenu
CM137021-10g
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
929203-04-3 95+%
10g
$220 2021-08-05
Matrix Scientific
090440-250mg
4-(3-Pyridinyl)phenylboronic acid pinacol ester, 95+%
929203-04-3 95+%
250mg
$662.00 2023-09-10

4-(3-pyridinyl)phenylboronic acid pinacol ester 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Pyridine ,  Cesium carbonate Solvents: Ethyl acetate ;  30 h, 35 °C
참조
Transition-Metal-Free, Visible-Light-Enabled Decarboxylative Borylation of Aryl N-Hydroxyphthalimide Esters
Candish, Lisa; Teders, Michael; Glorius, Frank, Journal of the American Chemical Society, 2017, 139(22), 7440-7443

합성 방법 2

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 100 °C
참조
Preparation of (pyrimidyl/triazinyl)aryl benzoxazole derivatives as electron transport materials for OLEDs
, China, , ,

합성 방법 3

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  120 °C
참조
Preparation of heterocyclic compounds for organic electric elements
, Korea, , ,

합성 방법 4

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  18 h, 80 °C
참조
Octahedral [Pd6L8]12+ Metallosupramolecular Cages: Synthesis, Structures and Guest-Encapsulation Studies
Kim, Tae Y.; Digal, Lori; Gardiner, Michael G. ; Lucas, Nigel T. ; Crowley, James D., Chemistry - A European Journal, 2017, 23(60), 15089-15097

합성 방법 5

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2.5 h, heated
참조
Preparation of heterocyclic compounds for organic electroluminescent device
, China, , ,

합성 방법 6

반응 조건
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  12 h, 110 °C; 110 °C → rt
참조
Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions
Qiu, Di; Wang, Shuai; Tang, Shengbo; Meng, He; Jin, Liang; et al, Journal of Organic Chemistry, 2014, 79(5), 1979-1988

합성 방법 7

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
참조
Preparation of compounds with AMPK agonistic activity and prodrugs thereof and their application in medicine
, China, , ,

합성 방법 8

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  16 h, 80 °C
참조
Conformational Control of a Metallo-Supramolecular Cage via the Dissymmetrical Modulation of Ligands
Yu, Hao ; Li, Jiaqi ; Shan, Chuan ; Lu, Tong ; Jiang, Xin ; et al, Angewandte Chemie, 2021, 60(51), 26523-26527

합성 방법 9

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  12 h, 80 °C
참조
Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Catalysts: Palladium
참조
Preparation of carbazole compounds containing electron-accepting nitrogenous heteroaryl moiety as organic electroluminescent materials
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ;  72 h, 80 °C; 80 °C → rt
참조
Novel Four-Pyridylbenzene-Armed Biphenyls as Electron-Transport Materials for Phosphorescent OLEDs
Su, Shi-Jian; Tanaka, Daisaku; Li, Yan-Jun; Sasabe, Hisahiro; Takeda, Takashi; et al, Organic Letters, 2008, 10(5), 941-944

합성 방법 12

반응 조건
1.1 Catalysts: Tricyclohexylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: Toluene ,  1,4-Dioxane ;  30 min, 20 - 23 °C
1.2 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  30 h, 80 °C; 80 °C → 30 °C; 30 min, 30 °C; 40 h, 102 °C
참조
Phenylpyridine derivatives, organic electroluminescent elements, lighting devices, and imaging devices using them
, Japan, , ,

합성 방법 13

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  24 h, 80 °C
참조
Organic electroluminescence element containing heteroaryl compound having novel biphenyl center backbone
, Japan, , ,

합성 방법 14

반응 조건
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Pivalic anhydride Catalysts: Palladium diacetate ,  1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ;  rt; 15 h, 160 °C
참조
Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation
Liu, Chengwei; Ji, Chong-Lei; Hong, Xin; Szostak, Michal, Angewandte Chemie, 2018, 57(51), 16721-16726

합성 방법 15

반응 조건
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol ,  Potassium carbonate Catalysts: Palladium chloride ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine ,  Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
참조
Transformations of Aryl Ketones via Ligand-Promoted C-C Bond Activation
Li, Hanyuan; Ma, Biao; Liu, Qi-Sheng; Wang, Mei-Ling; Wang, Zhen-Yu; et al, Angewandte Chemie, 2020, 59(34), 14388-14393

합성 방법 16

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  5 h, reflux
참조
Compound containing quinoxaline and pyridine groups, and organic electroluminescent device
, China, , ,

합성 방법 17

반응 조건
참조
A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation
Zhang, Tao; Luan, Yu-Xin; Lam, Nelson Y. S. ; Li, Jiang-Fei; Li, Yue; et al, Nature Chemistry, 2021, 13(12), 1207-1213

4-(3-pyridinyl)phenylboronic acid pinacol ester Raw materials

4-(3-pyridinyl)phenylboronic acid pinacol ester Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:929203-04-3)4-(3-pyridinyl)phenylboronic acid pinacol ester
A10963
순결:99%
재다:25g
가격 ($):310.0